3,7,11-Trimethyl-1-dodecene
Overview
Description
3,7,11-Trimethyl-1-dodecene is an organic compound with the molecular formula C15H30. It is a branched alkene with a molecular weight of 210.3987 g/mol . This compound is characterized by the presence of three methyl groups attached to the dodecene chain, specifically at the 3rd, 7th, and 11th positions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,7,11-Trimethyl-1-dodecene can be achieved through various methods. One common approach involves the alkylation of a suitable dodecene precursor with methylating agents under controlled conditions. The reaction typically requires a catalyst, such as a Lewis acid, to facilitate the alkylation process .
Industrial Production Methods: In an industrial setting, the production of this compound often involves the catalytic hydrogenation of 3,7,11-trimethyl-1-dodecyne. This process utilizes a hydrogenation catalyst, such as palladium on carbon, under high pressure and temperature to achieve the desired product .
Chemical Reactions Analysis
Types of Reactions: 3,7,11-Trimethyl-1-dodecene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Hydrogenation of the double bond in this compound can yield 3,7,11-trimethyl-dodecane.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, forming products like 3,7,11-trimethyl-1-dodecyl chloride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenating agents such as chlorine or bromine under UV light.
Major Products Formed:
Oxidation: 3,7,11-Trimethyl-1-dodecanol or 3,7,11-trimethyl-1-dodecanone.
Reduction: 3,7,11-Trimethyl-dodecane.
Substitution: 3,7,11-Trimethyl-1-dodecyl halides.
Scientific Research Applications
3,7,11-Trimethyl-1-dodecene finds applications in various fields of scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying alkene reactivity.
Biology: The compound is utilized in the study of lipid metabolism and as a component in the formulation of certain biochemical assays.
Medicine: Research into its potential therapeutic properties, particularly in the development of novel pharmaceuticals, is ongoing.
Industry: It serves as an intermediate in the production of specialty chemicals and as a component in certain lubricants and surfactants
Mechanism of Action
The mechanism of action of 3,7,11-Trimethyl-1-dodecene involves its interaction with specific molecular targets, primarily through its double bond. The compound can undergo addition reactions with electrophiles, leading to the formation of various adducts. These interactions can modulate biological pathways, influencing cellular processes such as signal transduction and membrane fluidity .
Comparison with Similar Compounds
1-Dodecene: A linear alkene with a similar carbon chain length but without the methyl substitutions.
3,7,11-Trimethyl-1-dodecanol: The corresponding alcohol derivative of 3,7,11-Trimethyl-1-dodecene.
3,7,11-Trimethyl-1-dodecanone: The ketone derivative of this compound.
Uniqueness: this compound is unique due to its branched structure and the presence of three methyl groups, which confer distinct chemical and physical properties. These structural features influence its reactivity and make it a valuable compound in various synthetic and industrial applications .
Properties
IUPAC Name |
3,7,11-trimethyldodec-1-ene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H30/c1-6-14(4)10-8-12-15(5)11-7-9-13(2)3/h6,13-15H,1,7-12H2,2-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRTZHYFUDNIOGV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)CCCC(C)C=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H30 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90336022 | |
Record name | 3,7,11-TRIMETHYL-1-DODECENE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90336022 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.40 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1189-36-2 | |
Record name | 3,7,11-TRIMETHYL-1-DODECENE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90336022 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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